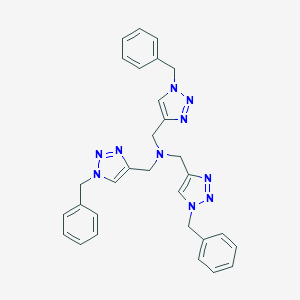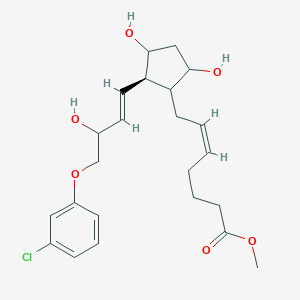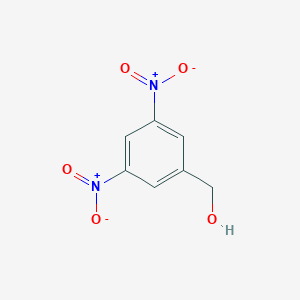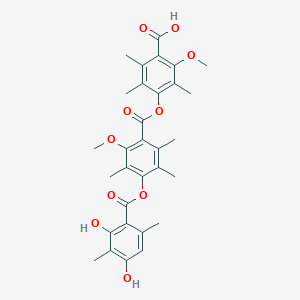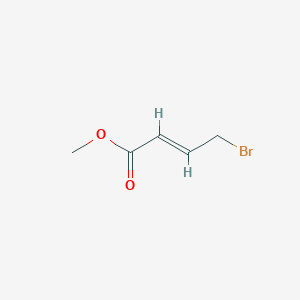![molecular formula C7H4BrN3O2 B106411 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid CAS No. 117888-98-9](/img/structure/B106411.png)
6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives has been explored through a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with various aromatic aldehydes in the presence of molecular iodine in water. This process is followed by alkylation reactions using different alkyl dibromide agents. The compounds synthesized through this method were characterized using NMR spectroscopy, and the structures of some derivatives were confirmed using monocrystalline X-ray crystallography .
Molecular Structure Analysis
The molecular geometry of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a derivative of 6-bromo-imidazo[4,5-b]pyridine, has been investigated using single crystal X-ray diffraction data. This compound crystallizes in the monoclinic space group and its crystal structure is stabilized by π-π interactions and intermolecular C–H∙∙∙N and C–H∙∙∙O interactions .
Chemical Reactions Analysis
The reactivity of 6-bromo-imidazo[4,5-b]pyridine derivatives has been studied in the context of their potential as tyrosyl-tRNA synthetase inhibitors. Molecular docking studies have been performed to determine the binding affinity of selected compounds to the binding site of S. aureus tyrosyl-tRNA synthetase. Among the compounds tested, one derivative showed a significant binding affinity, suggesting a promising direction for further drug development .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-imidazo[4,5-b]pyridine derivatives are inferred from their synthesis and structural elucidation. The density and cell parameters of one such derivative have been detailed, providing insights into the compound's solid-state characteristics . Additionally, the theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory have been carried out to understand the electronic properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Imidazo[4,5-b]pyridine derivatives have been studied for their potential therapeutic significance due to their structural resemblance to purines . They are known to play a crucial role in numerous disease conditions . Here are some of the applications:
-
Antimicrobial Features : Imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial features . A study synthesized 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine and other derivatives and tested them for their antimicrobial properties . The reaction of 5-bromopyridine-2,3-diamine with benzaldehyde afforded the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The structures of synthesized compounds were elucidated on the basis of different spectral data .
-
Pharmacological Potential : Imidazo[4,5-b]pyridine derivatives have shown pharmacological potential . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This has foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .
-
GABA A Receptor Modulators : Imidazopyridines are known to be GABA A receptor positive allosteric modulators . This means they can enhance the effect of the neurotransmitter GABA on the GABA A receptor, which plays a crucial role in inhibitory signaling in the brain . This property has led to the development of drugs in this class .
-
Proton Pump Inhibitors : Some imidazopyridines have been developed as proton pump inhibitors . These drugs reduce the production of stomach acid, which can be beneficial in the treatment of conditions like gastroesophageal reflux disease (GERD) and stomach ulcers .
-
Aromatase Inhibitors : Imidazopyridines have also been found to act as aromatase inhibitors . Aromatase is an enzyme that converts androgens into estrogens. Inhibiting this enzyme can reduce estrogen levels, which can be beneficial in the treatment of estrogen-sensitive breast cancer .
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : Some imidazopyridines have been developed as NSAIDs . These drugs reduce inflammation and pain by inhibiting the production of prostaglandins, substances in the body that promote inflammation, pain, and fever .
-
Antiviral Properties : Some imidazo[4,5-b]pyridine derivatives have shown potential antiviral properties . They have been found to inhibit the replication of certain viruses, which could make them useful in the development of new antiviral drugs .
-
Antifungal Properties : Imidazo[4,5-b]pyridine derivatives have also been explored for their antifungal features . A study synthesized 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine and other derivatives and tested them for their antifungal properties . The reaction of 5-bromopyridine-2,3-diamine with benzaldehyde afforded the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The structures of synthesized compounds were elucidated on the basis of different spectral data .
-
Anticancer Properties : Imidazo[4,5-b]pyridine derivatives have shown potential as anticancer agents . They have been found to inhibit the growth of certain types of cancer cells, which could make them useful in the development of new anticancer drugs .
-
Anti-Inflammatory Properties : Some imidazo[4,5-b]pyridine derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) . These drugs reduce inflammation and pain by inhibiting the production of prostaglandins, substances in the body that promote inflammation, pain, and fever .
-
Neurological Disorders : Imidazopyridines are known to be GABA A receptor positive allosteric modulators . This means they can enhance the effect of the neurotransmitter GABA on the GABA A receptor, which plays a crucial role in inhibitory signaling in the brain . This property has led to the development of drugs in this class .
-
Digestive System Disorders : Some imidazopyridines have been developed as proton pump inhibitors . These drugs reduce the production of stomach acid, which can be beneficial in the treatment of conditions like gastroesophageal reflux disease (GERD) and stomach ulcers .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-9-6-5(10-2-11-6)4(3)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUPBLXDBFTANV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=N1)N=CN2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
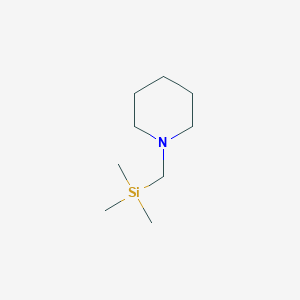

![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
